Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate
Description
Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl carbonate group and a phenoxyethyl group
Properties
CAS No. |
62270-39-7 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl [5-methyl-2-(2-phenoxyethyl)pyrazol-3-yl] carbonate |
InChI |
InChI=1S/C15H18N2O4/c1-3-19-15(18)21-14-11-12(2)16-17(14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |
InChI Key |
FLJGJIPDIIMIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC(=NN1CCOC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate typically involves the reaction of 3-methyl-1-(2-phenoxyethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate can be compared with other similar compounds, such as:
3-methyl-1-(2-phenoxyethyl)-1H-pyrazole: Lacks the ethyl carbonate group, which may affect its reactivity and biological activity.
Ethyl 1-(2-phenoxyethyl)-1H-pyrazol-5-yl carbonate: Lacks the methyl group on the pyrazole ring, which may influence its chemical properties and applications.
Ethyl 3-methyl-1-(2-phenoxyethyl)-1H-pyrazol-4-yl carbonate: The position of the ethyl carbonate group is different, which can impact its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that make it valuable for various research applications.
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